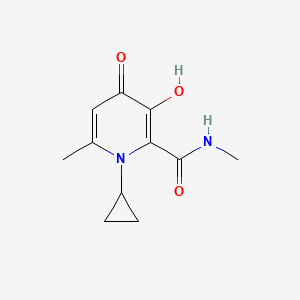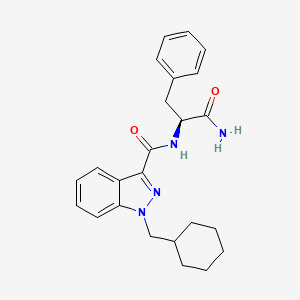
as1949490
Overview
Description
AS 1949490 is a potent, orally active, selective inhibitor of Src homology 2 domain-containing inositol-5-phosphatase 2 (SHIP2). This compound has shown significant potential in the regulation of glucose metabolism and insulin signaling pathways, making it a promising candidate for diabetes research .
Mechanism of Action
Target of Action
The primary target of 3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide, also known as AS-1949490, is the SH2 domain-containing inositol 5’-phosphatase 2 (SHIP2) . SHIP2 is an enzyme that negatively regulates the insulin signaling pathway by hydrolyzing phosphatidylinositol-3,4,5-trisphosphate .
Mode of Action
AS-1949490 acts as a selective inhibitor of SHIP2 . It displays approximately 30-fold affinity for SHIP2 over SHIP1 . By inhibiting SHIP2, AS-1949490 increases insulin-induced phosphorylation of Akt in L6 myotubules .
Biochemical Pathways
The inhibition of SHIP2 by AS-1949490 leads to the activation of glucose metabolism . This regulation of glucose metabolism is achieved through the insulin signaling pathway. Specifically, the inhibition of SHIP2 results in increased insulin-induced phosphorylation of Akt, a key enzyme in the insulin signaling pathway .
Result of Action
The result of AS-1949490’s action is the stimulation of glucose metabolism and the regulation of gluconeogenesis . This leads to antidiabetic effects, making AS-1949490 a potential therapeutic agent for diabetes . Additionally, AS-1949490 promotes increased BDNF mRNA levels in cultured cortical neurons and has memory enhancing and antidepressant effects in vivo .
Biochemical Analysis
Biochemical Properties
AS-1949490 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly SHIP2 phosphatase . The compound inhibits SHIP2 phosphatase with IC50 values of 0.34 µM for Mouse SHIP2 and 0.62 µM for Human SHIP2 . It displays approximately 30-fold affinity for SHIP2 over SHIP1 .
Cellular Effects
AS-1949490 has profound effects on various types of cells and cellular processes. It influences cell function by increasing the phosphorylation of Akt, which in turn activates intracellular insulin signaling pathways . This leads to an increase in glucose consumption and uptake .
Molecular Mechanism
The molecular mechanism of action of AS-1949490 involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. It acts as a potent inhibitor of SHIP2 phosphatase, thereby increasing the phosphorylation of Akt . This activation of Akt stimulates the insulin signaling pathways, leading to enhanced glucose metabolism .
Metabolic Pathways
AS-1949490 is involved in the insulin signaling pathway, a key metabolic pathway. It interacts with the SHIP2 phosphatase enzyme, leading to increased phosphorylation of Akt . This in turn stimulates glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AS 1949490 involves the reaction of 3-[(4-chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]-2-thiophenecarboxamide. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the compound being prepared in various concentrations for research purposes .
Industrial Production Methods
Industrial production methods for AS 1949490 are not extensively documented, but the compound is available in various quantities for research purposes, indicating that it can be synthesized on a larger scale if needed .
Chemical Reactions Analysis
Types of Reactions
AS 1949490 primarily undergoes phosphorylation reactions. It increases the phosphorylation of Akt, a key protein in the insulin signaling pathway .
Common Reagents and Conditions
The common reagents used in reactions involving AS 1949490 include insulin and various solvents such as DMSO. The conditions often involve incubation times ranging from 15 minutes to 48 hours, depending on the specific reaction being studied .
Major Products Formed
The major products formed from reactions involving AS 1949490 include phosphorylated Akt and increased expression of glucose transporter 1 (GLUT1) in L6 myotubes .
Scientific Research Applications
AS 1949490 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a selective inhibitor in various biochemical assays to study the role of SHIP2 in cellular processes
Biology: Investigated for its effects on glucose metabolism and insulin signaling pathways in cellular and animal models
Medicine: Potential therapeutic applications in the treatment of diabetes due to its ability to regulate glucose levels and enhance insulin signaling
Industry: Utilized in the development of new drugs targeting metabolic disorders and other related conditions
Comparison with Similar Compounds
Similar Compounds
AS 1938909: Another SHIP2 inhibitor with similar properties but different molecular structure.
AS 1949500: A compound with comparable inhibitory effects on SHIP2 but varying potency and selectivity.
Uniqueness
AS 1949490 is unique due to its high selectivity and potency as a SHIP2 inhibitor. It displays approximately 30-fold affinity for SHIP2 over SHIP1, making it a highly selective compound for studying the specific role of SHIP2 in insulin signaling and glucose metabolism .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2S/c1-14(16-5-3-2-4-6-16)22-20(23)19-18(11-12-25-19)24-13-15-7-9-17(21)10-8-15/h2-12,14H,13H2,1H3,(H,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZPGNRLOKVZJY-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203680-76-5 | |
| Record name | 1203680-76-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of AS1949490 and what are its downstream effects?
A: this compound is a selective inhibitor of the enzyme SHIP2 (SH2 domain-containing inositol 5-phosphatase 2) [, , ]. SHIP2 plays a role in various cellular processes including growth, survival, and metabolism by dephosphorylating the signaling molecule phosphatidylinositol 3,4,5-trisphosphate (PIP3) []. By inhibiting SHIP2, this compound can modulate downstream signaling pathways, including the PI3K/Akt pathway, impacting cellular functions like proliferation and apoptosis [, ].
Q2: How does this compound impact α-synuclein aggregation in dopaminergic neurons, a hallmark of Parkinson's disease?
A: Interestingly, a study investigating this compound's impact on α-synuclein aggregation found that inhibiting SHIP2 did not significantly affect the accumulation of this protein in dopaminergic neurons []. This suggests that while SHIP2 inhibition can modulate other cellular processes, it might not be a direct target for influencing α-synuclein aggregation in the context of Parkinson's disease [].
Q3: Has this compound demonstrated efficacy in any in vitro or in vivo models?
A: Research has shown that this compound can promote the stabilization of brain-derived neurotrophic factor (BDNF) mRNA in cultured cortical neurons []. Additionally, in a study using CD2AP-deficient podocytes (a cell type found in the kidneys), this compound was able to ameliorate the generation of reactive oxygen species, but it also exacerbated apoptosis in these cells []. These findings highlight the complex and cell-type-specific effects of this compound.
Q4: Are there any studies exploring the potential of this compound to enhance fibroblast expansion?
A: Yes, research has investigated the use of this compound for ex vivo expansion of human dermal fibroblasts []. The study found that this compound increased fibroblast expansion by promoting cell cycle progression and reducing apoptosis []. This finding suggests potential applications in areas like regenerative medicine and skin biology research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)
![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)










